molecular formula C10H17N3O B12937766 1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-15-3

1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12937766
CAS No.: 88723-15-3
M. Wt: 195.26 g/mol
InChI Key: PUJGSZYOYCVZJL-UHFFFAOYSA-N
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Description

1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Pentylamino Group: The pentylamino group can be introduced via nucleophilic substitution reactions. For instance, the imidazole ring can be reacted with pentylamine under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions may result in the replacement of the pentylamino group with other functional groups.

Scientific Research Applications

1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound’s imidazole ring structure makes it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties. This compound may be explored for its potential therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The pentylamino group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone: This compound has a methylamino group instead of a pentylamino group, which may affect its chemical reactivity and biological activity.

    1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone: The presence of an ethylamino group may result in different physical and chemical properties compared to the pentylamino derivative.

    1-(2-(Propylamino)-1H-imidazol-4-yl)ethanone: The propylamino group may influence the compound’s solubility and interaction with biological targets.

Uniqueness: 1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the pentylamino group, which can impart distinct chemical and biological properties. The length of the pentyl chain may affect the compound’s hydrophobicity, solubility, and ability to interact with various molecular targets.

Properties

CAS No.

88723-15-3

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-[2-(pentylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C10H17N3O/c1-3-4-5-6-11-10-12-7-9(13-10)8(2)14/h7H,3-6H2,1-2H3,(H2,11,12,13)

InChI Key

PUJGSZYOYCVZJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC=C(N1)C(=O)C

Origin of Product

United States

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